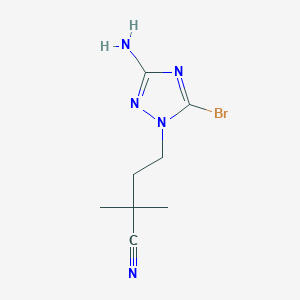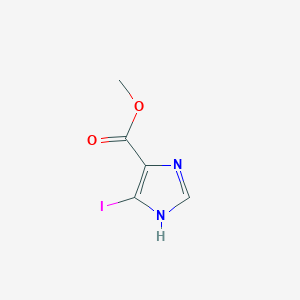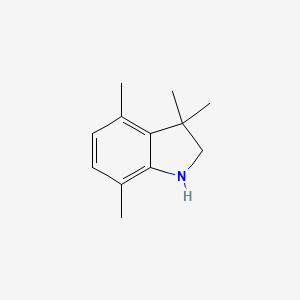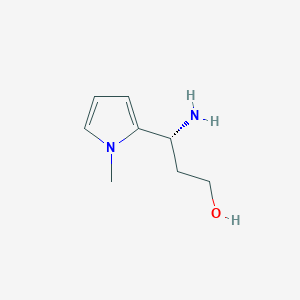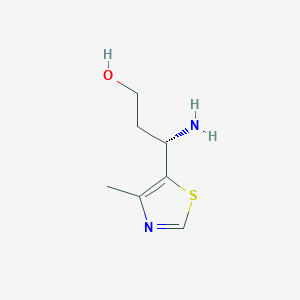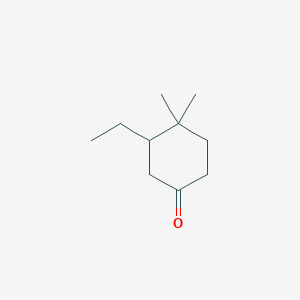
3-Ethyl-4,4-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4,4-dimethylcyclohexan-1-one is an organic compound with the molecular formula C10H18O It is a cyclohexanone derivative characterized by the presence of an ethyl group at the third position and two methyl groups at the fourth position on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4,4-dimethylcyclohexan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of 4,4-dimethylcyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to enhance the efficiency of the alkylation process. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted cyclohexanones
Scientific Research Applications
3-Ethyl-4,4-dimethylcyclohexan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with specific therapeutic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of 3-Ethyl-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. For example, it may inhibit the activity of certain oxidoreductases or hydrolases, leading to changes in metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylcyclohexanone: Lacks the ethyl group at the third position, resulting in different reactivity and applications.
2-Cyclohexen-1-one, 4,4-dimethyl-: Contains a double bond in the cyclohexane ring, leading to distinct chemical properties and reactivity.
Cyclohexanone: The parent compound without any substituents, used as a basic building block in organic synthesis.
Uniqueness
3-Ethyl-4,4-dimethylcyclohexan-1-one is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring, which imparts specific steric and electronic effects. These structural features influence its reactivity and make it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-ethyl-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-4-8-7-9(11)5-6-10(8,2)3/h8H,4-7H2,1-3H3 |
InChI Key |
DFZQMBACAQLKLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=O)CCC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


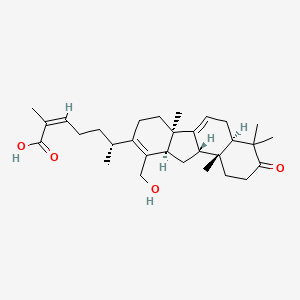
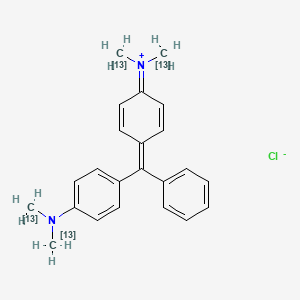
![6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073955.png)
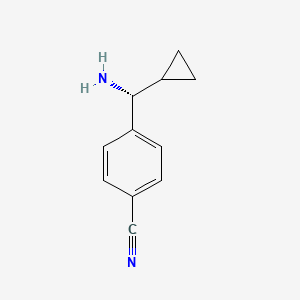
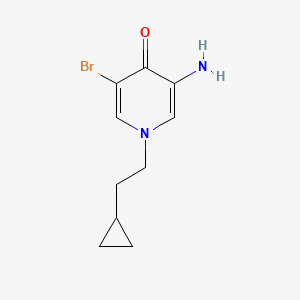
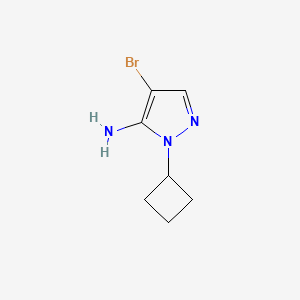
![4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13073973.png)
